molecular formula C16H15N5O B14089688 3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

Cat. No.: B14089688
M. Wt: 293.32 g/mol
InChI Key: CRIWSLPSQXLUNG-YBFXNURJSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide is a complex organic compound that features a benzimidazole ring and a pyridine ring connected via a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with pyridine-4-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

    Reduction: Reduced forms of the hydrazide linkage or the aromatic rings.

    Substitution: Substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyridine rings can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The hydrazide linkage may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride: Similar structure but lacks the pyridine ring and hydrazide linkage.

    2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride: Similar structure but with a different substitution pattern on the benzimidazole ring.

    3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride: Contains a methoxy group on the benzimidazole ring.

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]propanehydrazide is unique due to the presence of both benzimidazole and pyridine rings connected via a hydrazide linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide

InChI

InChI=1S/C16H15N5O/c22-16(20-19-11-13-5-8-17-9-6-13)7-10-21-12-18-14-3-1-2-4-15(14)21/h1-6,8-9,11-12H,7,10H2,(H,20,22)/b19-11+

InChI Key

CRIWSLPSQXLUNG-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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